1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-3-pyridinecarboxylic acid ethyl ester
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Overview
Description
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-3-pyridinecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and various functional groups
Preparation Methods
Common synthetic routes may involve the use of reagents such as methanesulfonic acid under reflux conditions . Industrial production methods often require optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents and conditions used in these reactions include methanesulfonic acid, boronic esters, and various catalysts
Scientific Research Applications
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-3-pyridinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-3-pyridinecarboxylic acid ethyl ester can be compared with similar compounds such as:
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-3-20-15(19)12-9-13(17)14(18)16(10(12)2)11-7-5-4-6-8-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
VQIYBHSVRQUBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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